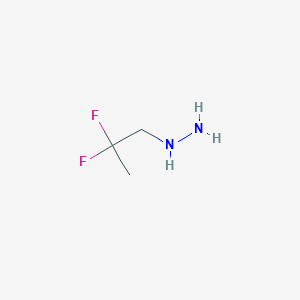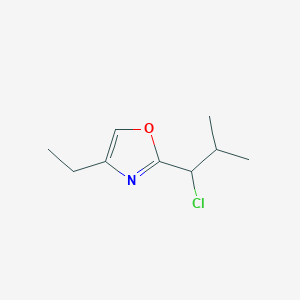
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a chloro-substituted methylpropyl group and an ethyl group attached to the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with an appropriate oxazole precursor. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-2-methylpropyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the oxazole .
Aplicaciones Científicas De Investigación
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxazole ring can engage in various chemical interactions. These interactions can affect biological pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- Acetochloro-beta-D-glucose
- 2-Acetyl-4-bromothiophene
- 5-Amino-2-bromobenzoic acid
Uniqueness
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole |
InChI |
InChI=1S/C9H14ClNO/c1-4-7-5-12-9(11-7)8(10)6(2)3/h5-6,8H,4H2,1-3H3 |
Clave InChI |
ZLOOCIWRGAZUJR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC(=N1)C(C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


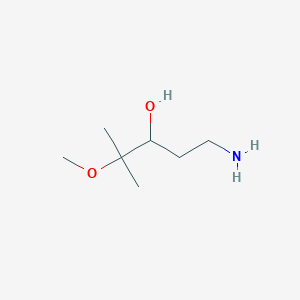

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
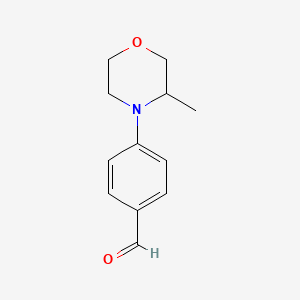
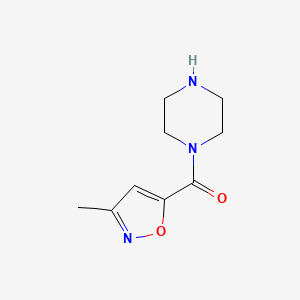
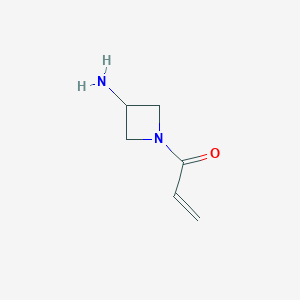
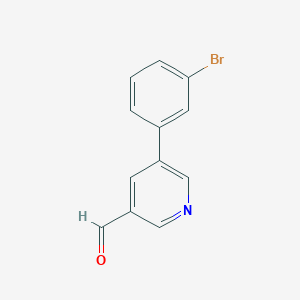
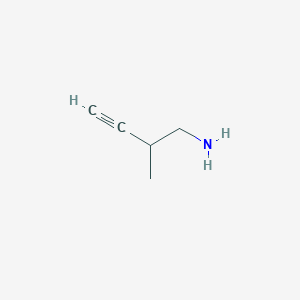
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)

![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)


